Cas no 1804183-25-2 (2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one)

2-クロロ-1-(2-エチル-6-メチルフェニル)プロパン-1-オンは、有機合成において有用な中間体として知られるケトン化合物です。分子構造中のクロロ基と芳香環の組み合わせにより、高い反応性を示し、特に医薬品や農薬の合成において重要な役割を果たします。本化合物は結晶性が高く、精製が容易であるため、実験室レベルから工業生産まで幅広く利用可能です。また、安定性に優れ、適切な条件下で長期保存が可能です。その特異的な構造から、求核置換反応や縮合反応など、多様な反応に適用できる点が特徴です。

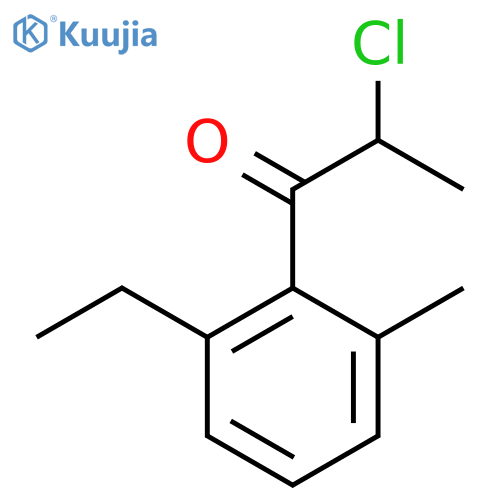

1804183-25-2 structure

商品名:2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one

CAS番号:1804183-25-2

MF:C12H15ClO

メガワット:210.699902772903

CID:5005462

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one

-

- インチ: 1S/C12H15ClO/c1-4-10-7-5-6-8(2)11(10)12(14)9(3)13/h5-7,9H,4H2,1-3H3

- InChIKey: YDDKKNMVTKOFLQ-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(C1C(C)=CC=CC=1CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008821-250mg |

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one |

1804183-25-2 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010008821-1g |

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one |

1804183-25-2 | 97% | 1g |

1,475.10 USD | 2021-07-06 | |

| Alichem | A010008821-500mg |

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one |

1804183-25-2 | 97% | 500mg |

806.85 USD | 2021-07-06 |

2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1804183-25-2 (2-Chloro-1-(2-ethyl-6-methylphenyl)propan-1-one) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬